molecular formula C12H14N2O7 B2618846 (E)-5-(2-carboxyvinyl)-2'-deoxyuridine CAS No. 74131-06-9

(E)-5-(2-carboxyvinyl)-2'-deoxyuridine

Cat. No.: B2618846
CAS No.: 74131-06-9
M. Wt: 298.251
InChI Key: YWQZUENVQOQEHJ-PIXDULNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(2-carboxyvinyl)-2’-deoxyuridine is a synthetic nucleoside analog. It is structurally similar to thymidine but contains a carboxyvinyl group at the 5-position of the uracil ring. This modification imparts unique properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-carboxyvinyl)-2’-deoxyuridine typically involves the following steps:

    Starting Material: The synthesis begins with 2’-deoxyuridine.

    Vinylation: The 5-position of the uracil ring is vinylated using a suitable vinylating agent under controlled conditions.

    Carboxylation: The vinyl group is then carboxylated to introduce the carboxyvinyl moiety.

Industrial Production Methods

Industrial production methods for (E)-5-(2-carboxyvinyl)-2’-deoxyuridine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-carboxyvinyl)-2’-deoxyuridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the carboxyvinyl group.

    Substitution: The uracil ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Conditions vary depending on the nucleophile but often involve mild bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or aldehydes.

Scientific Research Applications

(E)-5-(2-carboxyvinyl)-2’-deoxyuridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on DNA synthesis and repair mechanisms.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-5-(2-carboxyvinyl)-2’-deoxyuridine involves its incorporation into DNA in place of thymidine. This incorporation can disrupt normal DNA synthesis and repair processes, leading to potential antiviral or anticancer effects. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2’-deoxyuridine: Another thymidine analog with a fluorine atom at the 5-position.

    5-Iodo-2’-deoxyuridine: Contains an iodine atom at the 5-position.

    5-Bromo-2’-deoxyuridine: Features a bromine atom at the 5-position.

Uniqueness

(E)-5-(2-carboxyvinyl)-2’-deoxyuridine is unique due to the presence of the carboxyvinyl group, which imparts distinct chemical and biological properties compared to other thymidine analogs. This uniqueness makes it a valuable compound for specific research applications, particularly in the study of DNA synthesis and repair mechanisms.

Properties

IUPAC Name

(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O7/c15-5-8-7(16)3-9(21-8)14-4-6(1-2-10(17)18)11(19)13-12(14)20/h1-2,4,7-9,15-16H,3,5H2,(H,17,18)(H,13,19,20)/b2-1+/t7-,8+,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQZUENVQOQEHJ-PIXDULNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CC(=O)O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/C(=O)O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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